molecular formula C22H27NOS2 B11969329 Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- CAS No. 6029-97-6

Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-

Cat. No.: B11969329
CAS No.: 6029-97-6
M. Wt: 385.6 g/mol
InChI Key: ZYYUZUSSUOFZMP-UHFFFAOYSA-N
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Description

Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a phenol group substituted with a benzothiazolylthio methyl group and two tert-butyl groups. Its molecular formula is C22H27NOS2, and it has a molecular weight of 385.594 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2-mercaptobenzothiazole with a suitable phenol derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in this process. The compound’s antifungal activity is linked to its ability to disrupt the mitochondrial function of fungal cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)- stands out due to its unique combination of a benzothiazole ring and tert-butyl groups, which confer enhanced stability and specific biological activities. This makes it particularly valuable in applications requiring both stability and bioactivity .

Properties

CAS No.

6029-97-6

Molecular Formula

C22H27NOS2

Molecular Weight

385.6 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,6-ditert-butylphenol

InChI

InChI=1S/C22H27NOS2/c1-21(2,3)15-11-14(12-16(19(15)24)22(4,5)6)13-25-20-23-17-9-7-8-10-18(17)26-20/h7-12,24H,13H2,1-6H3

InChI Key

ZYYUZUSSUOFZMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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